7-(4-Fluorophenyl)-2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-Fluorophenyl)-2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a fluorophenyl and a tetrahydrofuran substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Fluorophenyl)-2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . This reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(4-Fluorophenyl)-2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce functional groups like alkyl, aryl, or halogen atoms.
Scientific Research Applications
7-(4-Fluorophenyl)-2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(4-Fluorophenyl)-2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidines such as pyrazolo[1,5-a]pyrimidines and triazolo[4,3-a]pyrazines .
Uniqueness
What sets 7-(4-Fluorophenyl)-2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidine apart is its unique combination of a fluorophenyl group and a tetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new drugs and materials with specific desired characteristics .
Properties
Molecular Formula |
C15H13FN4O |
---|---|
Molecular Weight |
284.29 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-2-(oxolan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H13FN4O/c16-11-5-3-10(4-6-11)12-7-8-17-15-18-14(19-20(12)15)13-2-1-9-21-13/h3-8,13H,1-2,9H2 |
InChI Key |
WNGKKVXJMMQPHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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